3-Morpholino-4-nitropyridine 1-oxide

Organic synthesis Structure-activity relationship Medicinal chemistry

Select this 3-morpholino-4-nitropyridine 1-oxide (CAS 1704064-38-9) for its unique 3-position substitution pattern, which directs Grignard-mediated arylation/alkylation to the sterically hindered 2-position with high selectivity—a reactivity profile not replicated by 2-substituted isomers. The N-oxide moiety activates the 4-nitro group for nucleophilic displacement, enabling 4-position diversification. This 98% purity building block is ideal for medicinal chemistry SAR studies, including quorum sensing inhibitor development.

Molecular Formula C9H11N3O4
Molecular Weight 225.2 g/mol
CAS No. 1704064-38-9
Cat. No. B1458649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Morpholino-4-nitropyridine 1-oxide
CAS1704064-38-9
Molecular FormulaC9H11N3O4
Molecular Weight225.2 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C[N+](=C2)[O-])[N+](=O)[O-]
InChIInChI=1S/C9H11N3O4/c13-11-2-1-8(12(14)15)9(7-11)10-3-5-16-6-4-10/h1-2,7H,3-6H2
InChIKeyHWWWSEDRYKOLCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Morpholino-4-nitropyridine 1-oxide CAS 1704064-38-9: Molecular Structure, Physicochemical Properties, and Research-Grade Specifications


3-Morpholino-4-nitropyridine 1-oxide (CAS 1704064-38-9) is a heterocyclic building block belonging to the substituted 4-nitropyridine N-oxide class, with the molecular formula C9H11N3O4 and a molecular weight of 225.2 g/mol [1]. The compound features a morpholine substituent at the 3-position, a nitro group at the 4-position, and an N-oxide functional group on the pyridine ring—a structural arrangement that distinguishes it from position isomers and non-oxide analogs. It is commercially available as a research compound at typical purities of 95–98% . The morpholino substituent introduces secondary amine reactivity and contributes to the compound's utility as a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles and pharmaceutical candidates .

3-Morpholino-4-nitropyridine 1-oxide: Why Position Isomers and N-Oxide vs. Parent Heterocycles Are Not Interchangeable in Synthesis and Biological Screening


Within the morpholino-nitropyridine chemical space, substitution pattern profoundly dictates both physicochemical properties and reactivity outcomes. The 3-morpholino-4-nitro N-oxide configuration (CAS 1704064-38-9) differs fundamentally from the 2-position isomer 2-(N-morpholinyl)-4-nitropyridine N-oxide (CAS 35981-62-5) , as well as from non-oxide analogs such as 4-(4-nitropyridin-3-yl)morpholine (CAS 1779123-27-1) and 2-morpholino-5-nitropyridine (CAS 26820-62-2) [1]. The position of the morpholino substituent relative to the nitro group and N-oxide moiety alters the electron density distribution across the aromatic ring, directly impacting nucleophilic aromatic substitution regioselectivity, metal-catalyzed cross-coupling outcomes, and molecular recognition by biological targets. As demonstrated in synthetic studies of 3-substituted 4-nitropyridine N-oxides, the presence of a substituent at the 3-position directs arylation and alkylation reactions toward the sterically hindered 2-position with high selectivity—a reactivity profile unavailable from 2- or 4-substituted congeners [2]. Generic interchange between these analogs without empirical validation therefore risks irreproducible synthetic yields, altered metabolite profiles, and false-negative or false-positive biological screening results.

3-Morpholino-4-nitropyridine 1-oxide: Quantitative Comparative Evidence for Research Selection and Procurement Decisions


Regioisomeric Differentiation: 3-Position vs. 2-Position Morpholino Substitution in 4-Nitropyridine N-Oxides

The target compound (CAS 1704064-38-9) is the 3-position morpholino isomer of 4-nitropyridine N-oxide, whereas the commercially available alternative 2-(N-morpholinyl)-4-nitropyridine N-oxide (CAS 35981-62-5) bears the morpholino group at the 2-position . This regioisomeric distinction creates different steric and electronic environments around the pyridine ring. In Grignard-mediated alkylation/arylation reactions of 3-substituted 4-nitropyridine N-oxides, the reaction proceeds predominantly at the sterically hindered 2-position to yield 2,3,4-trisubstituted pyridine N-oxides with excellent selectivity, as demonstrated with model 3-substituted 4-nitropyridine N-oxide substrates (entries 12 and 13 of the cited study) [1]. This regioselective outcome is a direct consequence of the 3-position substitution pattern and would not be replicated with 2-position substituted analogs.

Organic synthesis Structure-activity relationship Medicinal chemistry

N-Oxide Functional Group: Comparative Advantage Over Non-Oxide Morpholino-Nitropyridine Analogs

The N-oxide moiety in 3-morpholino-4-nitropyridine 1-oxide (CAS 1704064-38-9) distinguishes it from non-oxide analogs such as 4-(4-nitropyridin-3-yl)morpholine (CAS 1779123-27-1) and 2-morpholino-5-nitropyridine (CAS 26820-62-2) [1]. The N-oxide functional group activates the pyridine ring toward nucleophilic aromatic substitution and enables metal-catalyzed C–H functionalization reactions that are not feasible with the parent pyridine. In the 4-nitropyridine N-oxide core scaffold, the nitro group can be readily replaced by negative ions (nucleophiles), and the resulting N-oxides can be quantitatively reduced to the corresponding pyridines [2]. This dual reactivity—enhanced electrophilicity for substitution followed by facile deoxygenation—provides a synthetic pathway to 3-morpholino-4-substituted pyridines that cannot be accessed directly from non-oxide starting materials.

Synthetic methodology Cross-coupling Heterocyclic chemistry

Quorum Sensing Inhibitory Activity: Core Scaffold Benchmark from 4-Nitropyridine N-Oxide

The unsubstituted core scaffold 4-nitropyridine N-oxide (4-NPO, CAS 1124-33-0) has been established as a quorum sensing (QS) inhibitor with quantifiable anti-biofilm activity against Pseudomonas aeruginosa [1]. 4-NPO demonstrates an IC50 value of 24 μg/mL for QS inhibition and has been shown to reduce human bacterial pathogen abundance in soil by 48.30% [2]. The 3-morpholino-4-nitropyridine 1-oxide compound (CAS 1704064-38-9) shares this 4-nitropyridine N-oxide core scaffold but incorporates a morpholino substituent at the 3-position, which may modulate physicochemical properties (calculated LogP: 1.45 for the 2-position isomer ; no direct measurement available for 3-isomer) and biological target engagement relative to the unsubstituted parent.

Antimicrobial research Biofilm inhibition Quorum sensing

Commercial Purity Specifications: 3-Morpholino-4-nitropyridine 1-oxide vs. Position Isomers

The target compound 3-morpholino-4-nitropyridine 1-oxide (CAS 1704064-38-9) is commercially supplied at a purity specification of 98% from specialty chemical vendors . In contrast, the 2-position isomer 2-(N-morpholinyl)-4-nitropyridine N-oxide (CAS 35981-62-5) is listed without a declared purity specification in its primary vendor listings, with analytical data limited to exact mass (225.07500) and calculated physicochemical parameters (PSA: 83.75, LogP: 1.4481) . The non-oxide analog 4-(4-nitropyridin-3-yl)morpholine (CAS 1779123-27-1) is supplied at 95% minimum purity . The availability of 98% purity grade for the target compound supports its use in applications requiring higher material consistency, such as medicinal chemistry lead optimization, analytical method development, and biophysical assays.

Chemical procurement Quality control Research reagents

3-Morpholino-4-nitropyridine 1-oxide CAS 1704064-38-9: Evidence-Based Research Applications and Procurement Use Cases


Synthesis of 2,3,4-Trisubstituted Pyridine Scaffolds via Regioselective C–H Functionalization

Researchers constructing densely substituted pyridine cores for medicinal chemistry programs should select the 3-morpholino isomer (CAS 1704064-38-9) over the 2-position isomer (CAS 35981-62-5). As established by class-level evidence from 3-substituted 4-nitropyridine N-oxide substrates, the 3-position substituent directs Grignard-mediated alkylation/arylation to the sterically hindered 2-position with excellent selectivity, yielding 2,3,4-trisubstituted pyridine N-oxides [1]. This regioselective outcome is a direct consequence of the 3-substitution pattern and would not be replicated with 2-substituted analogs. The N-oxide moiety can subsequently be reduced to the parent pyridine, providing access to 3-morpholino-2,4-disubstituted pyridines not readily accessible via alternative routes [2].

Nucleophilic Aromatic Substitution at the 4-Position for Diversification of Morpholino-Pyridine Libraries

For synthetic chemists requiring 4-position diversification of morpholino-substituted pyridines, 3-morpholino-4-nitropyridine 1-oxide serves as an activated intermediate that non-oxide analogs (e.g., CAS 1779123-27-1, CAS 26820-62-2) cannot provide. The nitro group in 4-nitropyridine N-oxide scaffolds is readily replaced by nucleophiles (negative ions), and the resulting N-oxides can be quantitatively reduced to the corresponding pyridines [2]. This dual reactivity pathway—enhanced electrophilicity at the 4-position followed by facile deoxygenation—enables substitution at the 4-position with diverse nucleophiles while retaining the 3-morpholino substituent. Non-oxide analogs lack this N-oxide-mediated activation and therefore exhibit different (and typically lower) reactivity toward nucleophilic aromatic substitution.

Quorum Sensing Inhibitor Scaffold Optimization with 3-Position Morpholino Modification

Investigators developing next-generation quorum sensing inhibitors for antimicrobial or anti-biofilm applications should consider 3-morpholino-4-nitropyridine 1-oxide as a derivatized analog of the validated QS inhibitor 4-nitropyridine N-oxide (4-NPO). The unsubstituted core scaffold demonstrates IC50 = 24 μg/mL in Pseudomonas aeruginosa QS assays and reduces human bacterial pathogen abundance in soil by 48.30% [3]. The 3-morpholino substituent may modulate physicochemical properties including solubility, LogP, and target engagement while retaining the 4-nitropyridine N-oxide pharmacophore. This compound is therefore suited for structure-activity relationship (SAR) studies exploring substituent effects at the 3-position of the 4-NPO core, particularly where improved pharmacokinetic properties or altered selectivity profiles are desired.

Building Block for Nitrogen-Containing Heterocycle Construction in Pharmaceutical R&D

As a morpholine-containing nitropyridine derivative, 3-morpholino-4-nitropyridine 1-oxide is positioned as a versatile building block for constructing more complex nitrogen-containing heterocycles . The morpholino group provides a secondary amine handle for further functionalization, while the N-oxide activates the ring toward substitution and the nitro group can serve as a masked amine precursor following reduction. With a commercial purity specification of 98% , this compound is appropriate for use in medicinal chemistry campaigns where material consistency and minimal purification burden are procurement considerations relative to lower-purity (95%) non-oxide analogs .

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